

Spectroscopic data of 1-Chloro-2-pentyne (NMR, IR, MS)

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An In-depth Technical Guide to the Spectroscopic Data of **1-Chloro-2-pentyne**

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of small molecules is paramount for identification, purity assessment, and structural elucidation. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-Chloro-2-pentyne** (CAS No: 22592-15-0)[1].

Data Presentation

The following sections summarize the key spectroscopic data for **1-Chloro-2-pentyne** in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopic Data of **1-Chloro-2-pentyne**



Protons	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
CH₃	~1.1	Triplet (t)	Not specified
CH ₂	~2.2	Quartet of triplets (qt)	Not specified
CH ₂ Cl	~4.1	Triplet (t)	Not specified

Solvent: CDCl₃, Reference: TMS,

Temperature: 297K[2]

[3]

¹³C NMR Spectroscopic Data of **1-Chloro-2-pentyne**

Carbon	Chemical Shift (ppm)	
СН₃	~12.5	
CH2	~13.5	
CH₂Cl	~28.5	
C≡C	~75.0	
C≡C	~85.0	
Solvent: Chloroform-d, Reference: TMS[4]		

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-Chloro-2-pentyne**, an internal alkyne, is characterized by the following absorption bands.

IR Spectroscopic Data of 1-Chloro-2-pentyne



Functional Group	Wavenumber (cm⁻¹)	Intensity	
C≡C stretch	2100-2260	Weak	
C-H stretch (sp³)	2850-3000	Medium-Strong	
C-Cl stretch	600-800	Strong	
As an internal alkyne, 1-			
Chloro-2-pentyne does not			
exhibit the characteristic C-H			
stretch of a terminal alkyne			
around 3300 cm ⁻¹ .[5][6]			

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of **1-Chloro-2-pentyne** is C₅H₂Cl.[2]

Mass Spectrometry Data of 1-Chloro-2-pentyne

Parameter	Value	
Molecular Weight	102.56 g/mol	
Exact Mass	102.023628 g/mol	
Key Fragmentation Ions (m/z)	M+ (molecular ion) peak cluster around 102 and 104 due to ³⁵ Cl and ³⁷ Cl isotopes.	
The presence of chlorine results in a characteristic M+ and M+2 isotopic pattern with a ratio of approximately 3:1.[7]		

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol



- Sample Preparation: A sample of approximately 5-25 mg of **1-Chloro-2-pentyne** is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[8] The solution is then transferred to a clean NMR tube.
- Instrument Setup: A Bruker AC-300 or equivalent NMR spectrometer is used.[2][4] The
 instrument is tuned and locked onto the deuterium signal of the solvent. Shimming is
 performed to optimize the magnetic field homogeneity.
- Data Acquisition: For ¹H NMR, a standard pulse-acquire sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for each carbon atom.
 Spectra are acquired at a constant temperature, typically 297K.[2][3]
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol

- Sample Preparation: For a liquid sample like 1-Chloro-2-pentyne, a thin film is prepared by
 placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride
 (NaCl) salt plates.
- Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the clean salt plates is recorded.
- Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded. The instrument measures the transmission of infrared radiation through the sample.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

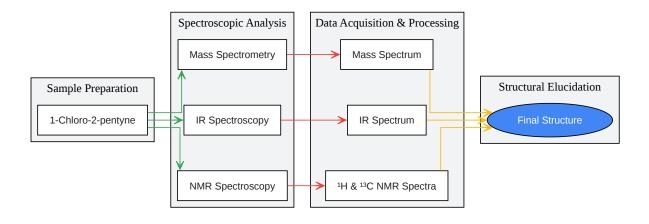
Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas
 Chromatography (GC) for volatile compounds like 1-Chloro-2-pentyne. This separates the
 analyte from any impurities.



- Ionization: Electron Impact (EI) ionization is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer, such as a quadrupole.
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Chloro-2-pentyne**.



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Caption: Workflow for Spectroscopic Analysis.

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